1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene
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Overview
Description
1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene is an organic compound with the molecular formula C13H11NO2S and a molecular weight of 245.29694 g/mol It is characterized by the presence of a methyl group, a nitrophenyl group, and a sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene typically involves the reaction of 1-methyl-2-bromobenzene with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)
Reduction: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group
Sulfoxide or sulfone: Formed by the oxidation of the sulfanyl group
Substituted derivatives: Formed by electrophilic aromatic substitution reactions
Scientific Research Applications
1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-[(4-aminophenyl)sulfanyl]benzene: Similar structure but with an amino group instead of a nitro group.
1-Methyl-2-[(4-chlorophenyl)sulfanyl]benzene: Similar structure but with a chloro group instead of a nitro group.
1-Methyl-2-[(4-methylphenyl)sulfanyl]benzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in various redox reactions, making the compound versatile in synthetic and biological applications. Additionally, the combination of the nitrophenyl and sulfanyl groups provides a unique scaffold for the development of new compounds with tailored properties .
Properties
CAS No. |
6640-56-8 |
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Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
1-methyl-2-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11NO2S/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3 |
InChI Key |
PMJPVEVUFKWVNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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